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molecular formula C9H6O2 B1212949 Isocoumarin CAS No. 491-31-6

Isocoumarin

Cat. No. B1212949
M. Wt: 146.14 g/mol
InChI Key: IQZZFVDIZRWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04313950

Procedure details

A solution of isocoumarin (26 g, 0.16 mol) in 95% ethanol (2000 ml ) was treated with 25% hydrazine hydrate in water (64 ml, 0.32 mol) and stirred at room temperature for one hour. The precipitate of 2-amino-3,4-dihydro-3-hydroxy-1H(2H)-isoquinolinone was dissolved and dehydrated by addition of 10% hydrochloric acid (150 ml) at room temperature. After three hours, the mixture was neutralized with sodium carbonate and the ethanol recovered by distillation in vacuo. The title compound was isolated by filtration and extraction with chloroform to give 27.92 g (98%) of the product of the title, M.p. 103°-4° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
2-amino-3,4-dihydro-3-hydroxy-1H(2H)-isoquinolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2C(=CC=CC=2)C=CO1)=O.O.NN.O.[NH2:16][N:17]1[CH:26](O)[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]1=[O:28].Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:16][N:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]1=[O:28] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1(=O)OC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
64 mL
Type
reactant
Smiles
O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-amino-3,4-dihydro-3-hydroxy-1H(2H)-isoquinolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C2=CC=CC=C2CC1O)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the ethanol recovered by distillation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NN1C(C2=CC=CC=C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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